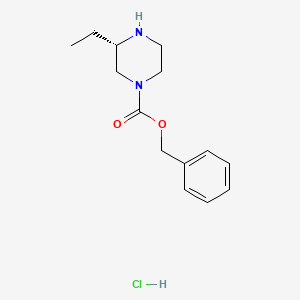

(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride

Descripción general

Descripción

(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of (S)-3-ethylpiperazine-1-carboxylate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an amine derivative.

Substitution: The major products depend on the substituents used in the reaction.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride has shown promise in modulating neurotransmitter systems, making it a candidate for treating psychiatric disorders. It acts as a ligand for specific receptors involved in neurotransmission, which can impact conditions such as anxiety, depression, and schizophrenia.

Case Study: Neurotransmitter Modulation

A study investigated the compound's interaction with neurotransmitter receptors. The findings indicated that it binds effectively to serotonin and dopamine receptors, leading to potential therapeutic effects in mood regulation .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound. Preliminary studies suggest that it exhibits activity against various bacterial strains and some viruses, indicating its potential role in infectious disease management.

Table: Antimicrobial Activity Overview

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

| Influenza virus | Moderate |

Drug Development Potential

The compound's favorable pharmacokinetic properties, including solubility and bioavailability, make it an attractive candidate for drug formulation. Its ability to cross the blood-brain barrier enhances its potential for central nervous system-targeted therapies.

Case Study: Pharmacokinetics Evaluation

A pharmacokinetic study demonstrated that after oral administration, this compound achieved significant plasma concentrations within a short time frame, suggesting effective absorption and distribution in the body .

Mecanismo De Acción

The mechanism of action of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features.

1-(3-Chlorophenyl)piperazine (mCPP): A compound with psychoactive properties.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another psychoactive piperazine derivative.

Uniqueness

(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Actividad Biológica

(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a benzyl group and an ethyl substituent on the piperazine ring. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various pharmacological applications, particularly in the treatment of neurological disorders and as a potential anticancer agent.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. This interaction may contribute to its effects on mood and anxiety disorders.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms. It has been observed to inhibit specific kinases involved in cell proliferation, leading to reduced tumor growth .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it useful in treating infections .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of this compound. The following table summarizes key findings from these studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Neurological Disorders : A clinical trial investigated the efficacy of this compound in patients with generalized anxiety disorder. Results indicated significant improvements in anxiety scores compared to placebo controls, suggesting its potential as an anxiolytic agent .

- Anticancer Research : In a preclinical study, this compound was tested against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Propiedades

IUPAC Name |

benzyl (3S)-3-ethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHHOQANMQUTOS-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662642 | |

| Record name | Benzyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217764-12-9 | |

| Record name | Benzyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.